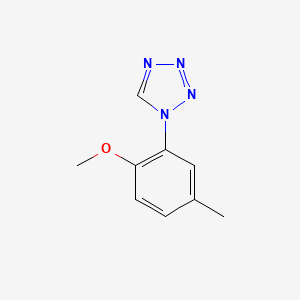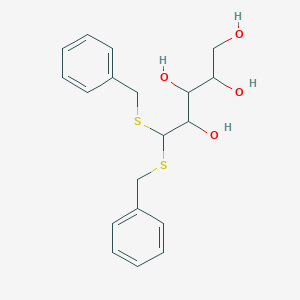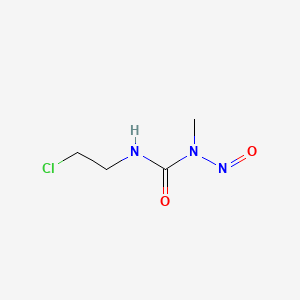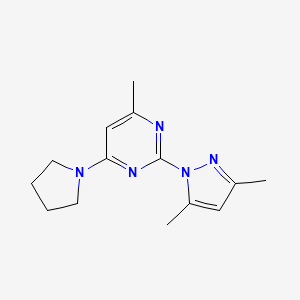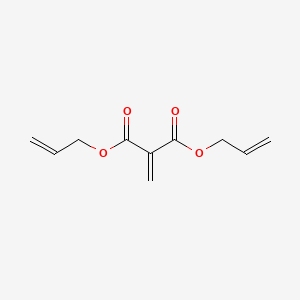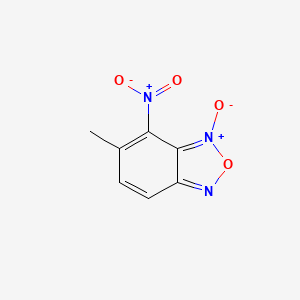
Benzofurazan, 5-methyl-4-nitro-, 3-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzofurazan, 5-methyl-4-nitro-, 3-oxide is a chemical compound that belongs to the benzofurazan family. Benzofurazans are known for their unique structural features and diverse biological activities. This particular compound is characterized by the presence of a methyl group at the 5-position, a nitro group at the 4-position, and an oxide group at the 3-position of the benzofurazan ring. These structural modifications impart specific chemical and biological properties to the compound, making it a subject of interest in various scientific research fields.
Vorbereitungsmethoden
The synthesis of Benzofurazan, 5-methyl-4-nitro-, 3-oxide typically involves the nitration of 5-methylbenzofurazan followed by oxidation. The nitration process introduces the nitro group at the 4-position, while the oxidation step converts the benzofurazan to its oxide form. Industrial production methods may involve the use of specific catalysts and optimized reaction conditions to achieve high yields and purity. Common reagents used in these reactions include nitric acid for nitration and hydrogen peroxide or other oxidizing agents for the oxidation step .
Analyse Chemischer Reaktionen
Benzofurazan, 5-methyl-4-nitro-, 3-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents and conditions used in these reactions include hydrogen gas for reduction, and nucleophiles such as amines or thiols for substitution reactions.
Wissenschaftliche Forschungsanwendungen
Benzofurazan, 5-methyl-4-nitro-, 3-oxide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Wirkmechanismus
The mechanism of action of Benzofurazan, 5-methyl-4-nitro-, 3-oxide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to generate reactive oxygen species (ROS) also plays a role in its mechanism of action, particularly in its antimicrobial and anticancer activities .
Vergleich Mit ähnlichen Verbindungen
Benzofurazan, 5-methyl-4-nitro-, 3-oxide can be compared with other benzofurazan derivatives such as:
Benzofurazan, 5-methoxy-: Differing by the presence of a methoxy group instead of a nitro group.
Benzofurazan, 4-nitro-: Lacking the methyl group at the 5-position.
Benzofurazan, 5-chloro-4-nitro-: Featuring a chloro group at the 5-position instead of a methyl group. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
3702-89-4 |
|---|---|
Molekularformel |
C7H5N3O4 |
Molekulargewicht |
195.13 g/mol |
IUPAC-Name |
5-methyl-4-nitro-3-oxido-2,1,3-benzoxadiazol-3-ium |
InChI |
InChI=1S/C7H5N3O4/c1-4-2-3-5-7(6(4)9(11)12)10(13)14-8-5/h2-3H,1H3 |
InChI-Schlüssel |
FJRSZBYLNYRVFB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=[N+](ON=C2C=C1)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-methoxybenzyl)-N-{3-phenyl-3-[4-(propan-2-yloxy)phenyl]propyl}propanamide](/img/structure/B14159328.png)
![N-(3-chloro-2-methylphenyl)-2-(3-ethyl-4-oxospiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-2-yl)sulfanylacetamide](/img/structure/B14159333.png)
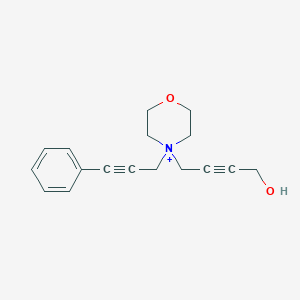
![[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl] 2-methylbenzoate](/img/structure/B14159335.png)
![(2R,7S)-7-hydroxy-2-(hydroxymethyl)-2,7-dimethyl-5-methylidenespiro[1,3-dihydroindene-6,1'-cyclopropane]-4-one](/img/structure/B14159338.png)
![1-Amino-4-[(4-fluorophenyl)amino]-2-[(2-hydroxyethyl)amino]anthracene-9,10-dione](/img/structure/B14159353.png)
![(4-Methoxyphenyl)[(4-methoxyphenyl)amino]acetonitrile](/img/structure/B14159357.png)
![ethyl 3-(4-bromophenyl)-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-4-oxo-4H-chromene-2-carboxylate](/img/structure/B14159358.png)
![[4-(4-fluorophenyl)piperazin-1-yl]-(6-methoxy-1H-indol-2-yl)methanone](/img/structure/B14159362.png)
